
Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxypropanoate moiety, which is further substituted with a 4-chloro-2-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: 3-(4-Chloro-2-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and hydroxyl groups can influence its binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways involved in inflammation or microbial growth.
類似化合物との比較
Ethyl 3-(4-Chloro-2-methylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-Bromo-2-methylphenyl)-3-hydroxypropanoate: Similar structure but with a bromo substituent instead of chloro, which can affect its reactivity and biological activity.
Ethyl 3-(4-Chloro-2-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3 |
InChIキー |
CCEMPTCJNRETIY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


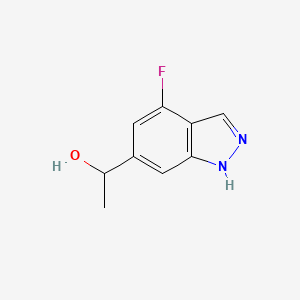
![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
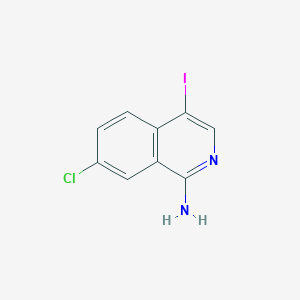
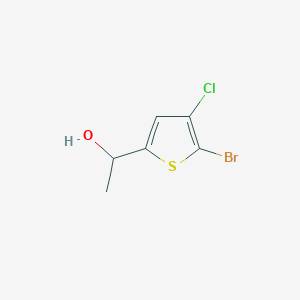
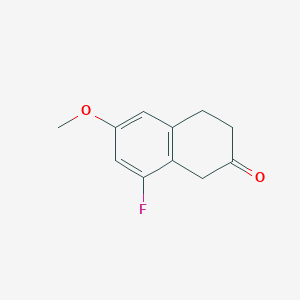
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
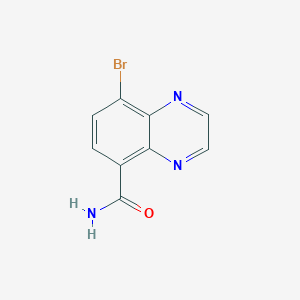
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)
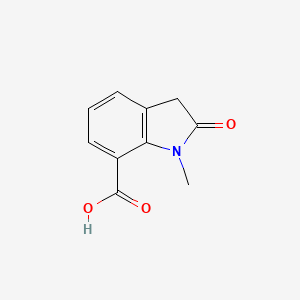
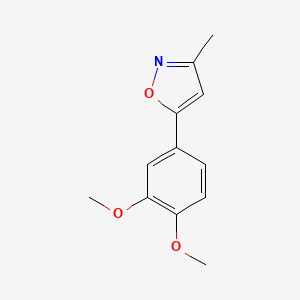
![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)
